molecular formula C9H5NO B1286455 1-Benzofuran-3-carbonitrile CAS No. 55877-31-1

1-Benzofuran-3-carbonitrile

Cat. No.: B1286455
CAS No.: 55877-31-1
M. Wt: 143.14 g/mol
InChI Key: VLLADTXGBAUFMW-UHFFFAOYSA-N
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Description

1-Benzofuran-3-carbonitrile is a heterocyclic organic compound that features a benzofuran ring fused with a nitrile group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzofuran-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxybenzyl cyanide under acidic conditions. Another method includes the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Benzofuran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzofuran-3-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzofuran-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-Benzofuran-3-carbonitrile is unique due to the presence of the nitrile group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-benzofuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLADTXGBAUFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577827
Record name 1-Benzofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55877-31-1
Record name 1-Benzofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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